5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
“5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, related to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, is a versatile building block in drug discovery, exhibiting a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structural-activity relationship (SAR) studies emphasize the potential of this scaffold for developing drug candidates targeting various diseases. This highlights the importance of further exploration by medicinal chemists to exploit this scaffold in drug development (Cherukupalli et al., 2017).
Chemistry and Properties of Pyridine and Pyrazine Derivatives
The review of chemistry involving compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which are structurally similar to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, provides insights into their synthesis, properties, and complex formation. These derivatives exhibit notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, offering broad research avenues for potential applications in various fields (Boča et al., 2011).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide molecules derived from pyridine and indazole, akin to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, have shown significant functionalities in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This underscores their utility as versatile intermediates in advanced chemistry and drug development investigations (Li et al., 2019).
Kinase Inhibitors Utilizing Pyrazolo[3,4-b]pyridine Scaffold
Pyrazolo[3,4-b]pyridine scaffold serves as a critical element for kinase inhibitor binding across a broad spectrum of kinase targets, highlighting its versatility in interacting with kinases via multiple binding modes. This reinforces the potential of such scaffolds, including 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives, in the design of kinase inhibitors for therapeutic applications (Wenglowsky, 2013).
Importance of Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
The use of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, related to the 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid structure, showcases their wide applicability and significance in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. This emphasizes the role of innovative catalytic approaches in developing lead molecules for drug discovery (Parmar et al., 2023).
Future Directions
The synthetic transformations involving pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUIRRXEMUBRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
CAS RN |
1545047-49-1 | |
Record name | 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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